5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride
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Overview
Description
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride is a spiro-fused heterocyclic compound that contains both furo and pyridine rings fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,4-b]pyridine core.
Spiro-fusion with piperidine: The furo[3,4-b]pyridine core is then reacted with a piperidine derivative to form the spiro-fused compound.
Formation of dihydrochloride salt: The final step involves the treatment of the spiro-fused compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]: The parent compound without the dihydrochloride salt.
Spiro[pyridine-4,4’-piperidine]: A similar spiro-fused compound with a different heterocyclic core.
Furo[3,4-b]pyridine derivatives: Compounds with similar furo[3,4-b]pyridine cores but different substituents.
Uniqueness
5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine] dihydrochloride is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
spiro[5H-furo[3,4-b]pyridine-7,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-2-9-8-14-11(10(9)13-5-1)3-6-12-7-4-11;/h1-2,5,12H,3-4,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMUUQHWCAKBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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